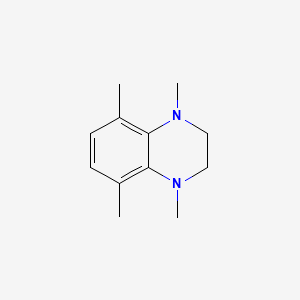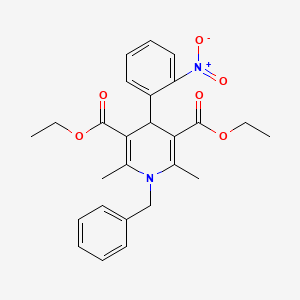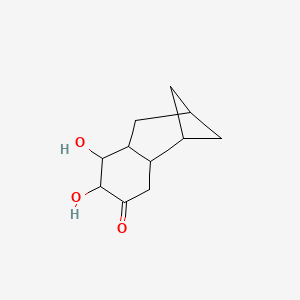![molecular formula C22H22Cl2N2 B14460500 N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] CAS No. 66027-48-3](/img/structure/B14460500.png)
N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] is a complex organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core and two 4-chlorophenyl methanamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] typically involves a multi-step process. One common method includes the reaction of 1,2-phenylenediamine with formaldehyde and 4-chlorobenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted compounds.
科学的研究の応用
N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
- N,N’-[1,3-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]
- N,N’-[1,4-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]
- N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-bromophenyl)methanamine]
Uniqueness
N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] is unique due to its specific phenylenebis(methylene) core and the presence of 4-chlorophenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
特性
CAS番号 |
66027-48-3 |
|---|---|
分子式 |
C22H22Cl2N2 |
分子量 |
385.3 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-[[2-[[(4-chlorophenyl)methylamino]methyl]phenyl]methyl]methanamine |
InChI |
InChI=1S/C22H22Cl2N2/c23-21-9-5-17(6-10-21)13-25-15-19-3-1-2-4-20(19)16-26-14-18-7-11-22(24)12-8-18/h1-12,25-26H,13-16H2 |
InChIキー |
VVTLXIXXVQAEDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Cl)CNCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



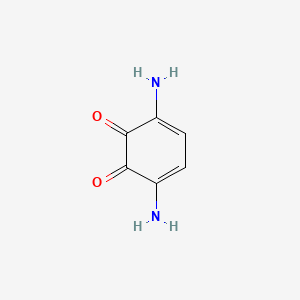
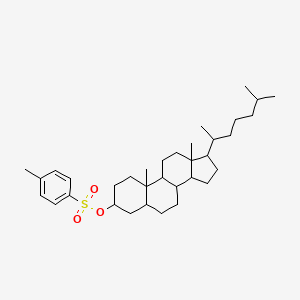
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B14460428.png)
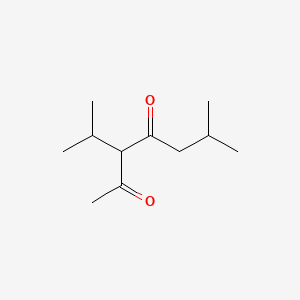

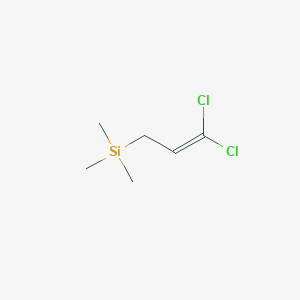
![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)
